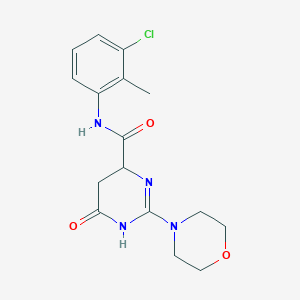![molecular formula C19H26N2O3S2 B4689166 N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689166.png)
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
説明
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as DBCO-NHS ester, is a chemical compound that is widely used in scientific research. This compound is a popular tool for bioconjugation and labeling of biomolecules, such as proteins, peptides, and nucleic acids. DBCO-NHS ester is a highly reactive compound that forms stable covalent bonds with amino groups of biomolecules, allowing for specific labeling and detection of these biomolecules in complex biological environments.
作用機序
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide ester forms stable covalent bonds with amino groups of biomolecules, such as lysine residues in proteins and peptides. The reaction between this compound ester and biomolecules is highly specific and occurs rapidly under mild conditions. The resulting covalent bond is stable and does not interfere with the biological activity of the labeled biomolecules.
Biochemical and Physiological Effects
This compound ester does not have any known biochemical or physiological effects on cells or tissues. The compound is highly reactive and forms stable covalent bonds with biomolecules, but does not interfere with their biological activity. However, it is important to note that the labeling of biomolecules with this compound ester may affect their properties and functions, depending on the location and nature of the labeling.
実験室実験の利点と制限
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide ester has several advantages for lab experiments. Firstly, it is highly specific and reacts rapidly with biomolecules under mild conditions, allowing for efficient labeling of biomolecules in complex biological environments. Secondly, the resulting covalent bond is stable and does not interfere with the biological activity of the labeled biomolecules. Thirdly, this compound ester can be easily conjugated with a variety of labels, such as fluorescent dyes, biotin, and magnetic beads, enabling a wide range of detection and quantification methods.
However, there are also some limitations to the use of this compound ester in lab experiments. Firstly, the labeling of biomolecules with this compound ester may affect their properties and functions, depending on the location and nature of the labeling. Secondly, the labeling efficiency of this compound ester may vary depending on the type and concentration of biomolecules, as well as the reaction conditions. Thirdly, the use of this compound ester may require optimization of experimental conditions, such as pH, temperature, and reaction time, to achieve optimal labeling efficiency.
将来の方向性
There are several future directions for the use of N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide ester in scientific research. Firstly, the development of new and improved labeling strategies using this compound ester, such as the incorporation of clickable amino acids into proteins and peptides, could enable more efficient and specific labeling of biomolecules. Secondly, the combination of this compound ester labeling with other labeling methods, such as genetic encoding of unnatural amino acids, could enable multiplexed labeling and detection of biomolecules. Thirdly, the use of this compound ester for in vivo labeling and imaging of biomolecules in live animals could provide new insights into biological processes and disease mechanisms.
科学的研究の応用
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide ester is widely used in scientific research as a tool for bioconjugation and labeling of biomolecules. This compound is particularly useful for labeling biomolecules in complex biological environments, such as live cells and tissues. This compound ester can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. The labeled biomolecules can then be detected and quantified using a variety of techniques, such as fluorescence microscopy, flow cytometry, and Western blotting.
特性
IUPAC Name |
N-[4-(dibutylsulfamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h7-12,15H,3-6,13-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZTEZNFIZHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-bromophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4689099.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4689111.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]propanamide](/img/structure/B4689125.png)
![3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4689126.png)

![1-{5-bromo-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4689136.png)

![N-(3-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4689143.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4689154.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4689155.png)


![2-{1-(4-ethoxybenzyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4689190.png)